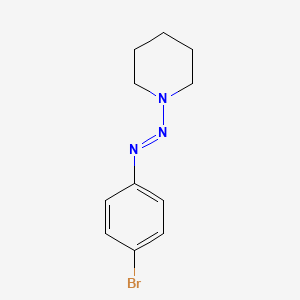![molecular formula C21H24FN3O3 B12495044 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un núcleo benzoato sustituido con un grupo etilpiperazinil y un grupo fluorobenzoilamino, convirtiéndolo en una molécula de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo benzoato, seguido de la introducción del grupo etilpiperazinil y el grupo fluorobenzoilamino. Los reactivos comunes utilizados en estas reacciones incluyen benzoato de metilo, etilpiperazina y cloruro de 2-fluorobenzoilo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas y niveles de pH específicos, para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, utilizando a menudo sistemas automatizados y reactores para controlar con precisión las condiciones de reacción. El uso de reactivos y disolventes de alta pureza es crucial para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio en disolventes apróticos polares.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, la reducción puede producir alcoholes y la sustitución puede producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como precursor para otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo involucra su interacción con objetivos moleculares específicos. El grupo etilpiperazinil puede interactuar con receptores o enzimas, mientras que el grupo fluorobenzoilamino puede mejorar la afinidad de unión o la especificidad. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Etilpiperazin-1-il)benzoato de metilo
- N-(5-((4-Etilpiperazin-1-il)metil)piridin-2-il)-5-fluoro-4-(4-fluoro-1-isopropil-2-metil-1H-benzo[d]imidazol-6-il)pirimidin-2-amina
Singularidad
El 4-(4-Etilpiperazin-1-il)-3-[(2-fluorobenzoil)amino]benzoato de metilo es único debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H24FN3O3 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H24FN3O3/c1-3-24-10-12-25(13-11-24)19-9-8-15(21(27)28-2)14-18(19)23-20(26)16-6-4-5-7-17(16)22/h4-9,14H,3,10-13H2,1-2H3,(H,23,26) |
Clave InChI |
QPLNEZIWFMKNAE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

